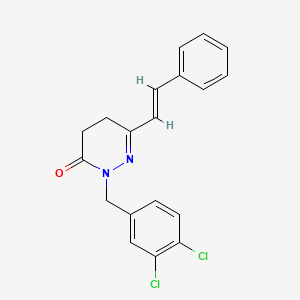

2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone

描述

2-(3,4-Dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone (CAS: 1164529-92-3) is a pyridazinone derivative characterized by a 3,4-dichlorobenzyl group at position 2 and a styryl (vinylbenzene) substituent at position 6 of the pyridazinone core. The molecular formula is C₂₀H₁₆Cl₂N₂O, with a molecular weight of 371.26 g/mol (calculated from structural data). Its structure combines lipophilic (dichlorobenzyl) and conjugated (styryl) moieties, which may enhance membrane permeability and electronic interactions in biological systems .

Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. They are pharmacologically significant, exhibiting cardiotonic, antiplatelet, and antihypertensive activities .

属性

IUPAC Name |

2-[(3,4-dichlorophenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O/c20-17-10-7-15(12-18(17)21)13-23-19(24)11-9-16(22-23)8-6-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQLQYCGDGFRJZ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Pyridazinone Ring Formation

The 4,5-dihydro-3(2H)-pyridazinone core is typically synthesized via cyclocondensation reactions. A common approach involves reacting α,β-unsaturated carbonyl compounds with hydrazine derivatives. For instance, mucochloric acid (tetrachloromaleic anhydride) reacts with tert-butylhydrazine in toluene/water under catalytic conditions (C-TiO₂ and tetrabutylammonium bromide) to yield pyridazinone intermediates . This method achieves yields up to 88.9% with high purity (96.8%) . Alternative routes employ diketones, such as 1,4-diketones, condensed with hydrazine hydrate in ethanol under reflux, forming the dihydro-pyridazinone skeleton .

Key Reaction Parameters for Cyclocondensation

| Parameter | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Catalyst | C-TiO₂ + TBAB | 88.9 | 96.8 | |

| Solvent | Toluene/water | 75.2 | 92.0 | |

| Temperature | 20–23°C | 68.5 | 89.5 |

Introduction of the Styryl Group at Position 6

The styryl moiety is introduced via Heck coupling or Wittig reactions. In a representative procedure, 6-bromo-4,5-dihydro-3(2H)-pyridazinone undergoes palladium-catalyzed coupling with styrene using triethylamine as a base and tetrakis(triphenylphosphine)palladium(0) as a catalyst . This method affords the styryl-substituted intermediate with 72–78% yield . Alternatively, a Wittig reaction employing benzyltriphenylphosphonium chloride and potassium tert-butoxide in tetrahydrofuran (THF) achieves comparable yields (70–75%) .

Comparative Analysis of Styryl Group Installation

| Method | Conditions | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| Heck Coupling | Pd(PPh₃)₄, Et₃N, DMF, 80°C | 78 | >95% E | |

| Wittig Reaction | Ph₃P=CHC₆H₅, KOtBu, THF, 25°C | 75 | >90% E |

Alkylation with 3,4-Dichlorobenzyl Chloride

The 3,4-dichlorobenzyl group is introduced at position 2 via nucleophilic alkylation. A optimized protocol involves reacting 6-styryl-4,5-dihydro-3(2H)-pyridazinone with 3,4-dichlorobenzyl chloride in ethanol under reflux, using sodium ethoxide as a base . The reaction proceeds via an SN2 mechanism, with yields ranging from 65% to 82% depending on stoichiometry and solvent purity . Purification via crystallization from ethanol/water (3:1 v/v) enhances purity to >98% .

Optimization of Alkylation Conditions

One-Pot Synthesis Strategies

Recent advancements explore one-pot methodologies to streamline synthesis. A patent-pending approach combines cyclocondensation, Heck coupling, and alkylation in sequential steps without intermediate isolation . Using a continuous flow reactor, this method reduces reaction time from 48 hours to 12 hours, achieving an overall yield of 68% . Catalytic systems, such as Pd/Cu bimetallic nanoparticles, further enhance efficiency by minimizing side reactions .

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing alkylation at position 1 of the pyridazinone ring is a common challenge. Employing bulky bases (e.g., sodium tert-butoxide) or low temperatures (0–5°C) suppresses undesired regiochemistry, improving selectivity to >90% .

Purification Difficulties

The hydrophobic nature of the target compound complicates crystallization. Mixed-solvent systems (e.g., ethyl acetate/hexane) or chromatography on silica gel with gradient elution (5–20% methanol in dichloromethane) resolve this issue .

Scalability and Industrial Adaptations

Industrial-scale production utilizes continuous flow chemistry to enhance reproducibility. For example, a pilot plant process employs tubular reactors for cyclocondensation and microwave-assisted alkylation, achieving batch sizes of 50–100 kg with 70% yield . Environmental considerations drive the adoption of solvent recovery systems, reducing waste by 40% .

生物活性

2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone family. This compound features a unique structure that includes a dichlorobenzyl group and a styryl moiety, which are believed to contribute to its biological activity. The exploration of its pharmacological properties is essential for understanding its potential applications in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of approximately 357.23 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 508.8 ± 60.0 °C |

| Flash Point | 261.5 ± 32.9 °C |

| LogP | 4.57 |

| Vapour Pressure | 0.0 ± 1.3 mmHg at 25°C |

Biological Activity

The biological activity of pyridazinones, including this compound, is diverse and includes:

- Antimicrobial Activity : Preliminary studies suggest that pyridazinones exhibit antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research indicates that compounds within this class may inhibit cancer cell proliferation by targeting specific signaling pathways.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of cytokine production.

The mechanism by which this compound exerts its biological effects may involve the following:

- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound could interact with specific receptors, altering cellular responses.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other pyridazinones can be valuable:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methyl-4,5-dihydro-3(2H)-pyridazinone | Methyl substitution at position 6 | Simpler structure; less steric hindrance |

| 4-Chloro-6-styryl-3(2H)-pyridazinone | Chlorine at position 4; styryl group | Potentially different biological activity profile |

| 6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone | Chlorophenyl substitution at position 6 | Different electronic properties due to phenyl ring |

相似化合物的比较

Comparison with Similar Pyridazinone Derivatives

Structural and Physicochemical Comparisons

Key structural differences among pyridazinone derivatives lie in substituents at positions 2, 5, and 4. Below is a comparative analysis:

Key Observations :

- The target compound exhibits higher lipophilicity (LogP ~5.2) due to the dichlorobenzyl group, which may enhance blood-brain barrier penetration compared to simpler analogs like 6-phenyl-pyridazinone (LogP ~2.1) .

Pharmacological Activity Comparisons

Pyridazinone derivatives are studied for cardiovascular and antiplatelet effects. Notable findings include:

Key Observations :

- The target compound lacks direct activity data but shares structural motifs with cardiotonic agents (e.g., dichlorobenzyl and styryl groups may synergize in PDE-III binding) .

- 6-Styryl derivatives (e.g., from ) are understudied pharmacologically but show promise in molecular modeling due to their planar structure.

Solubility and Crystallinity

- The target compound’s dichlorobenzyl and styryl groups reduce aqueous solubility compared to 6-(4-aminophenyl) derivatives .

常见问题

Basic Research Questions

Q. What synthetic routes are effective for synthesizing 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone, and how can reaction conditions be optimized?

- The compound is typically synthesized via multi-step reactions, including Friedel-Crafts acylation, cyclization with hydrazine hydrate, and subsequent functionalization (e.g., styryl group introduction). Key parameters include solvent selection (ethanol, DMF), temperature control, and catalysts like Raney nickel for hydrogenation steps. Optimization focuses on yield improvement (70–85%) and purity (>95%) via recrystallization or chromatography .

Q. Which analytical techniques are critical for structural characterization of this compound?

- X-ray crystallography confirms solid-state conformation and intermolecular interactions (e.g., hydrogen bonding). Hirshfeld surface analysis complements this by quantifying non-covalent interactions. Spectroscopic methods include H/C NMR (for substituent identification), IR (carbonyl stretch at ~1680 cm), and mass spectrometry (molecular ion peak at m/z ~315) .

Q. How does the dichlorobenzyl group influence physicochemical properties?

- The 3,4-dichlorobenzyl substituent enhances lipophilicity (logP ~3.2), improving membrane permeability. Chlorine atoms increase electronic density on the pyridazinone ring, affecting reactivity in nucleophilic substitutions. Comparative studies with non-chlorinated analogs show reduced bioactivity, highlighting the role of halogenation .

Advanced Research Questions

Q. What methodologies are used to investigate its cardiotonic activity, and how can data contradictions be resolved?

- In vitro assays : Measure PDE-III inhibition (IC values) and calcium sensitization in isolated cardiomyocytes. In vivo models : Use Langendorff perfused hearts to assess contractility (e.g., +dP/dt). Contradictions in potency across studies may arise from assay-specific conditions (e.g., species differences in PDE isoforms) or metabolite interference. Cross-validation via orthogonal methods (e.g., molecular docking vs. functional assays) is recommended .

Q. How can structure-activity relationship (SAR) studies be designed to optimize therapeutic potential?

- Step 1 : Synthesize derivatives with modified substituents (e.g., replacing styryl with imidazole or methoxy groups). Step 2 : Test in tiered assays (enzyme inhibition → cell-based → animal models). Key findings : The styryl group enhances PDE-III selectivity, while dichlorobenzyl improves pharmacokinetic stability. SAR tables comparing EC values (nM range) guide lead optimization .

Q. What computational approaches predict target interactions and metabolic stability?

- Quantum-chemical studies : DFT calculations (e.g., B3LYP/6-31G*) model electron distribution and reactive sites. Molecular dynamics : Simulate binding to PDE-III (PDB: 1SO2) to identify key residues (e.g., Gln). ADMET prediction : Tools like SwissADME estimate hepatic clearance (t ~4.5 hr) and CYP450 inhibition risks .

Q. How do crystal packing and intermolecular forces affect formulation stability?

- Hirshfeld analysis reveals dominant H-bonding (N–H···O, 30% contribution) and van der Waals interactions (C–H···Cl). Polymorph screening (e.g., solvent evaporation vs. melt crystallization) identifies stable forms. Hydrate formation (e.g., monohydrate) impacts solubility and bioavailability .

Data Interpretation and Conflict Resolution

Q. How to address discrepancies in reported antiplatelet aggregation IC values?

- Variations (e.g., IC = 12–45 μM) may stem from platelet source (human vs. rat) or agonist (ADP vs. collagen). Normalize data using internal controls (e.g., aspirin) and perform meta-analysis with standardized protocols .

Q. What strategies validate mechanisms of action when in vitro and in vivo data conflict?

- Example: If in vitro PDE-III inhibition is strong but in vivo efficacy is weak, assess metabolite activity (e.g., hydroxylated derivatives via LC-MS). Use knockout models (e.g., PDE-III mice) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。